2-(3-Nitrophenyl)-5-oxooxolane-3-carboxylic acid
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Overview
Description
2-(3-Nitrophenyl)-5-oxooxolane-3-carboxylic acid is an organic compound characterized by the presence of a nitrophenyl group attached to an oxolane ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-5-oxooxolane-3-carboxylic acid typically involves the nitration of a phenylacetic acid derivative followed by cyclization to form the oxolane ring. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The cyclization step may involve the use of a base such as sodium hydroxide to facilitate the formation of the oxolane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)-5-oxooxolane-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(3-Nitrophenyl)-5-oxooxolane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)-5-oxooxolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the oxolane ring may interact with biological macromolecules. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Nitrophenyl)-5-oxooxolane-3-carboxylic acid
- 2-(4-Nitrophenyl)-5-oxooxolane-3-carboxylic acid
- 2-(3-Aminophenyl)-5-oxooxolane-3-carboxylic acid
Uniqueness
2-(3-Nitrophenyl)-5-oxooxolane-3-carboxylic acid is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and interactions with other molecules. This positional specificity can result in distinct chemical and biological properties compared to its isomers and analogs.
Properties
CAS No. |
5438-29-9 |
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Molecular Formula |
C11H9NO6 |
Molecular Weight |
251.19 g/mol |
IUPAC Name |
2-(3-nitrophenyl)-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C11H9NO6/c13-9-5-8(11(14)15)10(18-9)6-2-1-3-7(4-6)12(16)17/h1-4,8,10H,5H2,(H,14,15) |
InChI Key |
QPJTYBKOUUEXKK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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